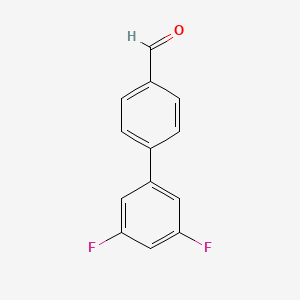

4-(3,5-Difluorophenyl)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-difluorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOQMGVTGKBJBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463736 | |

| Record name | 4-(3,5-difluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221018-03-7 | |

| Record name | 4-(3,5-difluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(3,5-Difluorophenyl)benzaldehyde CAS number 221018-03-7

An In-Depth Technical Guide to 4-(3,5-Difluorophenyl)benzaldehyde (CAS 221018-03-7)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a bi-aryl organic compound that serves as a critical building block in advanced chemical synthesis. Its structure, featuring a reactive aldehyde "handle" and a metabolically robust 3,5-difluorophenyl moiety, positions it as a valuable scaffold in medicinal chemistry and materials science. The specific placement of fluorine atoms at the meta positions confers unique electronic properties and enhances biological activity compared to non-fluorinated analogues.[1] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Suzuki-Miyaura cross-coupling, an analysis of its spectroscopic signature, key reactive pathways, and its applications in modern research, particularly in the development of novel therapeutics.

The Strategic Importance of the 3,5-Difluorobiphenyl Scaffold

In drug discovery, the strategic introduction of fluorine atoms into a lead compound is a well-established strategy to modulate its physicochemical and pharmacokinetic properties. The 3,5-difluorophenyl group is particularly noteworthy. The meta-substitution pattern is often used to block sites of metabolic oxidation (cytochrome P450-mediated hydroxylation), thereby increasing the compound's in-vivo half-life. Furthermore, the strong electron-withdrawing nature of the fluorine atoms alters the electronics of the aromatic ring, which can significantly enhance binding affinity to biological targets.[1] this compound harnesses this "privileged" scaffold, connecting it to a versatile benzaldehyde unit that can be readily elaborated into a vast array of functional groups and complex molecular architectures, making it a sought-after intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Physicochemical and Spectroscopic Profile

The unique arrangement of functional groups in this compound gives rise to a distinct set of physical and spectral characteristics essential for its identification and application.

Physicochemical Properties

The compound's properties reflect a balance between the aromatic hydrocarbon backbone and the polar functional groups, resulting in moderate lipophilicity, which is often desirable in drug candidates.[1]

| Property | Value | Source |

| CAS Number | 221018-03-7 | [1] |

| Molecular Formula | C₁₃H₈F₂O | [1] |

| Molecular Weight | 218.2 g/mol | [1] |

| LogP | 3.44 | [1] |

| Polar Surface Area | 17.07 Ų | [1] |

| Appearance | Expected to be a white to off-white solid | General knowledge |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically appearing between 1700-1720 cm⁻¹.[1] Additional characteristic peaks include C-H stretching vibrations from the aldehyde group around 2720-2820 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, and multiple bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic C=C ring vibrations.[3] The C-F bond vibrations also contribute to the fingerprint region, typically below 1300 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Multinuclear NMR provides unambiguous structural confirmation.[1]

-

¹H NMR : The proton spectrum will show a distinct singlet for the aldehyde proton (CHO) at a downfield chemical shift, typically between δ 9.8-10.1 ppm. The aromatic region (δ 7.0-8.0 ppm) will display a complex pattern of doublets and triplets corresponding to the protons on both phenyl rings. The protons on the benzaldehyde ring will appear as two doublets, while the protons on the difluorophenyl ring will show characteristic splitting due to coupling with the adjacent fluorine atoms.

-

¹³C NMR : The aldehyde carbon will appear as a singlet around δ 190-193 ppm. The spectrum will also show multiple signals in the aromatic region (δ 110-165 ppm). The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), appearing as doublets, which is a key diagnostic feature.

-

¹⁹F NMR : The fluorine spectrum will show a single resonance, as the two fluorine atoms are chemically equivalent. This signal will appear as a triplet due to coupling with the two adjacent ortho-protons on the same ring.

-

Synthesis and Purification: The Suzuki-Miyaura Pathway

The most versatile and widely employed method for constructing the C-C bi-aryl bond in this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][4] This reaction is favored for its mild conditions, tolerance of various functional groups (including aldehydes), and the general non-toxicity of its boron-based reagents.[4][5] There are two primary, equally viable synthetic routes.

Exemplary Experimental Protocol (Route B)

This protocol describes a representative synthesis. The choice of catalyst, base, and solvent is critical for achieving high yield and purity. The palladium catalyst facilitates the catalytic cycle, while the base is required for the transmetalation step.[4]

-

Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-difluorophenylboronic acid (1.0 eq.), 4-bromobenzaldehyde (1.05 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add a degassed solvent mixture, such as 9:1 Dioxane/Water or DMF/Water, via cannula or syringe.[6] The solvent choice is crucial for dissolving both the organic and inorganic reagents.

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.), to the flask under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromobenzaldehyde) is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Chemical Reactivity and Derivatization

The molecule possesses two primary sites for chemical transformation: the highly reactive aldehyde group and the two aromatic rings. This dual reactivity makes it an exceptionally versatile synthetic intermediate.

The aldehyde functionality can be readily converted into other groups:

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, a key functional group in many drug molecules.[1]

-

Reductive Amination: Condensation with a primary or secondary amine followed by reduction yields a secondary or tertiary amine, respectively. This is one of the most common methods for introducing nitrogen-containing pharmacophores.

-

Nucleophilic Addition: Reaction with organometallic reagents (e.g., Grignard or organolithium) produces secondary alcohols.[1]

-

Condensation Reactions: It readily undergoes condensation with active methylene compounds or amines to form chalcones, imines, or related structures.[1]

Applications in Research and Development

The unique structural attributes of this compound make it a valuable tool in several R&D sectors.

Medicinal Chemistry

This compound is primarily explored as a lead structure or intermediate in drug discovery.[1] Studies have suggested that derivatives possess potential antibacterial and anticancer properties.[1] For instance, its ability to inhibit enzymes like thioredoxin reductase may be a mechanism for its biological effects.[1] The aldehyde serves as a convenient attachment point for building out molecular complexity, while the difluorophenyl ring acts as a stable, lipophilic, and electronically tuned binding element.

Materials Science

The rigid, conjugated bi-aryl core of this compound makes it a candidate for the synthesis of advanced materials.[1] It could be incorporated into polymers or liquid crystals, where the fluorine substitution and polar aldehyde group could be used to fine-tune properties such as thermal stability, dielectric constant, and molecular ordering.[1][2]

Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols are mandatory when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not detailed, data from analogous aromatic aldehydes provides a strong basis for safe handling procedures.[7][8][9][10]

-

Hazards: Expected to cause skin, eye, and respiratory irritation.[10] May be harmful if inhaled or swallowed.[7][11] It is also classified as a combustible liquid.[7][9]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood.[10] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[10][11]

-

Handling: Avoid breathing dust, fumes, or vapors.[10] Prevent contact with skin and eyes.[11] Keep away from heat, sparks, and open flames.[8][9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][11] For long-term stability, storage under an inert atmosphere (e.g., nitrogen) is recommended, as the compound may be sensitive to air, light, and moisture.[7][11]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[7][8]

References

- 1. Buy this compound | 221018-03-7 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. diva-portal.org [diva-portal.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. kasturiaromatics.com [kasturiaromatics.com]

A Senior Application Scientist's Guide to the Characterization of 4-(3,5-Difluorophenyl)benzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3,5-Difluorophenyl)benzaldehyde is a biaryl aldehyde of significant interest in medicinal chemistry and materials science. The strategic placement of two fluorine atoms on one of the phenyl rings imparts unique electronic properties, enhances metabolic stability, and modulates lipophilicity, making it a valuable building block for novel therapeutics and advanced materials.[1][2] This guide provides a comprehensive overview of the essential physicochemical properties of this compound, focusing on its molecular weight as a cornerstone for its analytical characterization. We present detailed, field-proven protocols for identity confirmation and purity assessment using mass spectrometry, NMR spectroscopy, and chromatography, explaining the causal reasoning behind methodological choices. This document is intended to serve as a practical, authoritative resource for scientists engaged in the synthesis, evaluation, and application of this versatile chemical entity.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the mandatory first step in any research endeavor. The molecular weight, in particular, is a critical parameter that underpins all stoichiometric calculations and serves as the primary value for mass spectrometry verification.

The identity and key properties of this compound are summarized below.[1][3]

| Property | Value | Source |

| Molecular Weight | 218.20 g/mol | [1][3] |

| Molecular Formula | C₁₃H₈F₂O | [1] |

| CAS Number | 221018-03-7 | [1][3] |

| IUPAC Name | This compound | [1] |

| Density | ~1.248 g/cm³ | [3] |

| Boiling Point | ~322.8 °C at 760 mmHg | [3] |

| LogP | ~3.44 | [1][3] |

| Polar Surface Area | 17.07 Ų | [1] |

The presence of the two fluorine atoms significantly influences the molecule's properties. Fluorine's high electronegativity creates a strong inductive effect, altering the electronic distribution across the aromatic system.[2] This modification can enhance binding affinities to biological targets and improve metabolic resistance by blocking sites susceptible to oxidative metabolism.[1][4] The calculated LogP value of approximately 3.44 indicates moderate lipophilicity, a key factor in predicting a molecule's pharmacokinetic behavior, such as absorption and distribution.[1]

Analytical Characterization: A Validating Workflow

Confirming the identity and purity of a starting material like this compound is non-negotiable for ensuring the reliability and reproducibility of experimental results. The following section outlines a logical and self-validating workflow for this purpose.

Caption: Standard workflow for analytical validation of a chemical reagent.

Mass Spectrometry (MS) for Molecular Weight Verification

Principle: Mass spectrometry is the gold standard for determining the molecular weight of a compound. The technique ionizes the molecule and measures its mass-to-charge ratio (m/z). For this compound, we expect to see a molecular ion peak [M+H]⁺ corresponding to its molecular weight plus the mass of a proton.

Experimental Protocol (Electrospray Ionization - ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ion ESI mode.

-

Infusion: Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range that includes the expected m/z value (e.g., m/z 100-500).

-

Analysis: Look for the protonated molecular ion [C₁₃H₈F₂O + H]⁺ at m/z ≈ 219.06. The high-resolution instrument will provide an exact mass that can be used to confirm the elemental composition.

Trustworthiness: The observation of a peak with an accurate mass within a tight tolerance (e.g., < 5 ppm) of the calculated value for C₁₃H₉F₂O⁺ provides extremely high confidence in the compound's identity.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Principle: NMR spectroscopy provides detailed information about the chemical structure by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The unique chemical environment of each nucleus results in a distinct signal, and coupling patterns reveal connectivity.

Caption: Relationship between molecular structure and key analytical data.

Experimental Protocol (¹H and ¹⁹F NMR):

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Expected Signals: An aldehyde proton singlet (~10 ppm), and complex multiplets in the aromatic region (7-8.5 ppm) corresponding to the 8 aromatic protons.

-

-

¹⁹F NMR Acquisition:

-

Switch the probe to the fluorine channel.

-

Expected Signals: The two fluorine atoms are chemically equivalent due to the molecule's symmetry. Therefore, a single signal (likely a triplet due to coupling with the two adjacent aromatic protons) is expected.

-

-

Data Analysis: Integrate the signals in the ¹H spectrum to confirm the proton count. Analyze the chemical shifts and coupling constants to validate the substitution pattern.

Expertise: The choice of ¹⁹F NMR is critical. It provides a direct and unambiguous confirmation of the presence and chemical environment of the fluorine atoms, a feature that cannot be achieved with ¹H or ¹³C NMR alone. This is an essential step for verifying fluorinated compounds.[2]

Applications in Research & Development

The unique structure of this compound makes it a valuable intermediate in several high-value research areas.

-

Medicinal Chemistry: The biaryl scaffold is a common motif in drug design. This compound serves as a starting material for synthesizing complex molecules targeting various diseases.[1] Derivatives have been investigated for potential antibacterial and anticancer properties, where the difluorophenyl group can enhance binding to target enzymes like thioredoxin reductase.[1]

-

Materials Science: Fluorinated aromatic compounds are used in the development of advanced materials such as liquid crystals and polymers.[1][2] The electronic properties conferred by fluorine can be exploited to create materials with specific optical or electronic characteristics.[1]

-

Synthetic Chemistry: The aldehyde group is a versatile functional handle for numerous chemical transformations, including Wittig reactions, condensations, and reductive aminations, making this compound a key building block for more elaborate molecular architectures.[1][4] The biaryl framework is often constructed via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1]

Safety and Handling

As with all laboratory chemicals, proper handling is essential. While specific toxicity data for this compound is limited, it should be handled with the standard precautions for aromatic aldehydes.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

4-(3,5-Difluorophenyl)benzaldehyde solubility and LogP value

An In-Depth Technical Guide to the Physicochemical Characterization of 4-(3,5-Difluorophenyl)benzaldehyde

Introduction

In the landscape of modern drug discovery and material science, the precise characterization of molecular properties is paramount to predicting a compound's behavior and potential utility. This compound, a synthetic organic compound with the molecular formula C₁₃H₈F₂O and a molecular weight of approximately 218.19 g/mol , stands as a significant scaffold and intermediate.[1] Its structure, featuring a polar benzaldehyde group appended to a lipophilic difluorobiphenyl system, imparts a unique combination of properties that make it a person of interest in medicinal chemistry and materials science.[1] This compound is explored as a lead for developing new antibacterial and anticancer agents and serves as a key intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1]

The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is heavily dictated by its physicochemical properties, primarily its aqueous solubility and lipophilicity (LogP). These parameters govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a molecule, ultimately determining its bioavailability and efficacy.[2][3] Poor solubility is a leading cause of failure in the drug development pipeline, with over 40% of new chemical entities being practically insoluble in water.[4] Similarly, lipophilicity is a double-edged sword; while essential for membrane permeability, excessive lipophilicity can lead to poor solubility, high metabolic turnover, and potential toxicity.[3]

This guide provides a comprehensive technical overview of the theoretical underpinnings and practical methodologies for determining the solubility and LogP of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into both computational and experimental workflows.

Physicochemical Profile of this compound

The molecular architecture of this compound is a study in contrasts. The carbonyl functional group of the benzaldehyde moiety provides a polar region capable of hydrogen bonding, while the biphenyl system, enhanced by two electron-withdrawing fluorine atoms, creates a large, hydrophobic domain. Fluorine substitution is a common strategy in medicinal chemistry to modulate electronic properties and increase metabolic stability, but it also generally increases lipophilicity.[1] This structural duality is the primary determinant of its solubility and partitioning behavior.

While specific experimental data for this exact compound is sparse in publicly accessible literature, we can infer its properties from its structure and data on analogous compounds. A key predicted value is its LogP, which provides a quantitative measure of its lipophilicity.

| Property | Value / Expected Profile | Significance |

| Molecular Formula | C₁₃H₈F₂O | Defines the elemental composition. |

| Molecular Weight | 218.19 g/mol | Influences diffusion and permeability.[5] |

| Predicted LogP | 3.44 | Indicates moderate lipophilicity, suggesting good membrane permeability but potentially low aqueous solubility.[1] |

| Aqueous Solubility | Expected to be low | The large, hydrophobic difluorobiphenyl structure likely dominates the polar carbonyl group, limiting dissolution in water. |

| Polar Surface Area | 17.07 Ų | A relatively small polar surface area, consistent with moderate lipophilicity.[1] |

Lipophilicity and the Octanol-Water Partition Coefficient (LogP)

Theoretical Framework

Lipophilicity is a critical physicochemical parameter that describes a compound's affinity for lipid-like (non-polar) environments versus aqueous (polar) environments.[3] It is quantitatively expressed as the partition coefficient (P), or more commonly, its logarithm (LogP). LogP is defined as the ratio of the equilibrium concentration of a neutral compound in a two-phase system of n-octanol and water.[2]

LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[2] LogP is a cornerstone of predictive models like Lipinski's "Rule of Five," which posits that poor oral absorption is more likely when LogP is greater than 5.[5][6] For this compound, the predicted LogP of 3.44 falls within a range often associated with good membrane permeability.[1][3]

It is crucial to distinguish LogP from LogD (the distribution coefficient). LogP describes the partitioning of the neutral form of a molecule, whereas LogD accounts for all species (neutral and ionized) at a specific pH.[6] Since this compound lacks readily ionizable functional groups, its LogP and LogD values will be essentially identical across the physiological pH range.

In Silico Prediction of LogP

In the early stages of drug discovery, computational (in silico) methods are indispensable for rapidly estimating LogP for large numbers of virtual compounds, thereby prioritizing synthetic efforts.[7][8] These methods can be broadly categorized into two types:

-

Substructure-Based Methods: These approaches, like the well-known ClogP, calculate the LogP by summing the contributions of individual atoms or molecular fragments.[9]

-

Whole-Molecule Methods: These utilize molecular properties and topological indices of the entire molecule to predict LogP.[9] Modern approaches increasingly leverage machine learning and deep neural networks trained on large datasets of experimentally determined LogP values to improve accuracy.[10][11]

Caption: Workflow for computational LogP prediction.

Experimental Determination of LogP: The Shake-Flask Method

The gold standard for experimental LogP determination is the Shake-Flask Method , outlined in OECD Guideline 107.[12][13] This method directly measures the partitioning of a solute between n-octanol and water at equilibrium. Its reliable range is typically for compounds with LogP values between -2 and 4.[12]

Causality Behind Experimental Choices:

-

Solvent Purity: High-purity n-octanol and water are essential to prevent interference from impurities.

-

Pre-saturation: The n-octanol and water phases are pre-saturated with each other to ensure that the partitioning measurement reflects the true equilibrium state and is not skewed by the mutual dissolution of the solvents during the experiment.

-

Temperature Control: Partitioning is temperature-dependent, so maintaining a constant temperature (e.g., 20-25°C) is critical for reproducibility.[13]

-

Centrifugation: Vigorous shaking can create micro-emulsions, which can artificially inflate the concentration of the compound in the aqueous phase. Centrifugation is the most effective way to ensure complete phase separation.

Protocol: OECD 107 Shake-Flask Method

-

Preparation of Solvents: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of high-purity n-octanol and water in a separatory funnel. Shake vigorously and allow the layers to separate for at least 24 hours at the desired experimental temperature.

-

Preparation of Test Solution: Accurately weigh a sufficient amount of this compound and dissolve it in either the water-saturated n-octanol or n-octanol-saturated water. The initial concentration should be chosen to be well below the solubility limit in either phase and allow for accurate analytical quantification.

-

Partitioning: In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), combine the stock solution with a volume of the other pre-saturated phase. The volume ratio of the two phases should be adjusted based on the expected LogP to ensure that the concentration in both phases is quantifiable. Three runs with different phase ratios are typically performed.[13]

-

Equilibration: Agitate the vessels at a constant temperature until equilibrium is reached. This is typically done by shaking for 5-15 minutes.

-

Phase Separation: Centrifuge the vessels at a suitable speed and duration to ensure clear separation of the two phases.

-

Analysis: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of this compound in each phase using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) for each run as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final LogP is reported as the average of the logarithms of the P values from the replicate runs. The results should fall within a range of ± 0.3 log units.[13]

Caption: Experimental workflow for the Shake-Flask method.

Aqueous Solubility

Theoretical Framework

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature to form a saturated solution.[4] For oral drug candidates, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[3] Therefore, low aqueous solubility is a major impediment to achieving therapeutic efficacy.[4][8]

The solubility of a molecule like this compound is governed by two main energy considerations:

-

Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid crystal together. This is influenced by factors like melting point and polymorphism.[5]

-

Solvation Energy: The energy released when the individual molecules interact with water molecules.

A compound's solubility is a fine balance between these forces. For this compound, the large, non-polar surface area suggests that the solvation energy in water will be low, while the rigid structure may contribute to a stable crystal lattice, both factors pointing towards poor aqueous solubility.

In Silico Prediction of Solubility

Predicting aqueous solubility from first principles is notoriously difficult because it depends heavily on the compound's solid-state properties (e.g., crystal packing, polymorphism), which are themselves very challenging to predict.[5]

Despite these challenges, various in silico models, often called Quantitative Structure-Property Relationship (QSPR) models, are used for estimation.[14] These models typically use a combination of calculated molecular descriptors to predict solubility (logS). Common input parameters include:

-

LogP: As a measure of hydrophobicity.

-

Molecular Weight (MW): Larger molecules often have lower solubility.

-

Melting Point (MPt): As a surrogate for crystal lattice energy.

-

Topological and Electronic Descriptors: Such as polar surface area and the number of rotatable bonds.

Caption: Key inputs for solubility prediction models.

Experimental Determination of Thermodynamic Solubility

The definitive measure of a compound's solubility is its thermodynamic solubility , which represents the true equilibrium between the dissolved and solid states.[15] The most reliable method for its determination is the Equilibrium Shake-Flask Method .[16][17] This differs from kinetic solubility assays, which are higher-throughput but measure the concentration at which a compound precipitates from a supersaturated solution (often from a DMSO stock) and can overestimate the true solubility.[15]

Causality Behind Experimental Choices:

-

Excess Solid: Using an excess of the solid compound is critical to ensure that the solution becomes saturated and that a true equilibrium with the solid phase is established.

-

Equilibration Time: Sufficient time (typically 24-72 hours) is required to ensure the system has reached thermodynamic equilibrium. The concentration of the solution should be measured at different time points (e.g., 24h and 48h) to confirm it has plateaued.

-

pH Control: The solubility of many compounds is pH-dependent. Using a buffered aqueous solution at a physiologically relevant pH (e.g., pH 7.4) is standard practice in drug discovery.

-

Sample Filtration: Before analysis, any undissolved solid must be completely removed, typically by filtration through a low-binding filter (e.g., 0.22 µm PVDF), to avoid artificially high concentration readings.

Protocol: Equilibrium Shake-Flask Solubility

-

System Preparation: To a series of glass vials, add a measured amount of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Addition of Compound: Add an excess amount of solid this compound to each vial. The amount should be enough to ensure that solid material remains visible after the equilibration period.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for an extended period (e.g., 48 hours) to allow the system to reach equilibrium.

-

Sample Preparation: After equilibration, allow the vials to stand so that the excess solid can settle.

-

Filtration: Carefully withdraw a sample from the supernatant, avoiding any solid particles, and immediately filter it through a 0.22 µm syringe filter. Discard the initial portion of the filtrate to saturate any potential binding sites on the filter membrane.

-

Analysis: Dilute the clear filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV, LC-MS/MS) against a standard curve.

-

Reporting: The measured concentration is reported as the thermodynamic solubility of the compound under the specified conditions (e.g., in µg/mL or µM at pH 7.4, 25°C).

Conclusion

This compound is a molecule of significant interest with a physicochemical profile defined by moderate lipophilicity and, consequently, expected low aqueous solubility. Its predicted LogP of 3.44 suggests it is well-suited for traversing biological membranes, a desirable trait in drug design. However, this same lipophilicity, driven by its difluorobiphenyl core, presents a challenge for achieving adequate aqueous solubility, a prerequisite for oral absorption.

For researchers and drug development professionals, a thorough understanding and accurate measurement of these two fundamental properties are not merely academic exercises; they are critical, decision-guiding data points. The in silico tools provide rapid, early-stage guidance, while the robust, experimentally validated protocols, such as the shake-flask methods for LogP and solubility, provide the definitive data needed to advance a compound. Synthesizing insights from both computational and experimental approaches allows for a holistic characterization, enabling informed decisions in the design and development of new therapeutics and materials.

References

- 1. Buy this compound | 221018-03-7 [smolecule.com]

- 2. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 3. azolifesciences.com [azolifesciences.com]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 9. mdpi.com [mdpi.com]

- 10. A deep learning approach for the blind logP prediction in SAMPL6 challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Scalable Framework for logP Prediction: From Terabyte-Scale Data Integration to Interpretable Ensemble Modeling | Cool Papers - Immersive Paper Discovery [papers.cool]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmatutor.org [pharmatutor.org]

- 16. researchgate.net [researchgate.net]

- 17. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to the Research Applications of Difluorobenzaldehydes

Abstract

Difluorobenzaldehydes are a class of halogenated aromatic aldehydes that have emerged as exceptionally versatile building blocks in modern chemical research. The strategic incorporation of two fluorine atoms onto the benzaldehyde scaffold profoundly influences the molecule's electronic properties, reactivity, and metabolic stability, making it a highly sought-after intermediate in pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth analysis of the core attributes of difluorobenzaldehyde isomers and explores their pivotal roles in the synthesis of high-value compounds. We will delve into specific reaction mechanisms, provide detailed experimental protocols, and present case studies that highlight the practical utility of these powerful synthetic intermediates for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Advantage of Fluorine

The introduction of fluorine into organic molecules is a cornerstone of modern chemical design. Fluorine's high electronegativity and relatively small van der Waals radius can dramatically alter a molecule's physicochemical properties, including its acidity (pKa), lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] In the context of benzaldehydes, the presence of two fluorine substituents significantly enhances the electrophilicity of the carbonyl carbon, making the aldehyde group more susceptible to nucleophilic attack. This heightened reactivity is a key reason why difluorobenzaldehydes are favored in many condensation and addition reactions.[3] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, a highly desirable trait in drug design.[2]

This guide will focus on the most commonly utilized isomers, such as 2,4-difluorobenzaldehyde and 3,4-difluorobenzaldehyde, and their distinct applications.

Physicochemical Properties and Isomeric Comparison

The position of the fluorine atoms on the aromatic ring dictates the specific properties and reactivity of each difluorobenzaldehyde isomer. This positional difference is not trivial and is a critical consideration during synthetic planning.

| Property | 2,4-Difluorobenzaldehyde | 3,4-Difluorobenzaldehyde | Rationale for Differences |

| CAS Number | 1550-35-2 | 34036-07-2[4] | N/A |

| Molecular Formula | C₇H₄F₂O[5] | C₇H₄F₂O[4] | N/A |

| Molecular Weight | 142.10 g/mol [5] | 142.10 g/mol [4] | N/A |

| Appearance | Colorless to slightly yellow liquid[5] | Colorless liquid | N/A |

| Reactivity Profile | The ortho-fluorine atom provides significant steric hindrance and strong inductive electron withdrawal, activating the aldehyde. | The fluorine atoms provide strong inductive electron withdrawal, enhancing the electrophilicity of the carbonyl group. | The proximity of the fluorine atoms to the aldehyde group influences both steric and electronic effects. |

| Key Applications | Antifungal drugs (e.g., Fluconazole, Voriconazole), liquid crystals, kinase inhibitors.[5][6][7][8] | Agrochemicals, anti-inflammatory agents, fluorescent dyes.[9] | The specific substitution pattern is often crucial for biological activity or material properties. |

Key Research Applications

Medicinal Chemistry & Drug Discovery

Difluorobenzaldehydes are indispensable precursors in the synthesis of numerous active pharmaceutical ingredients (APIs). The difluorophenyl moiety is a common feature in many potent therapeutic agents.

Case Study: Synthesis of Triazole Antifungal Agents

The 2,4-difluorophenyl group is a critical pharmacophore in a class of potent antifungal drugs that function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51).[10] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[10] Drugs like Fluconazole and Voriconazole leverage this structural motif.[6][11]

The synthesis of Voriconazole, a broad-spectrum triazole antifungal, prominently features a building block derived from 2,4-difluorobenzaldehyde, namely 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one.[12][13] This key intermediate is then condensed with a substituted pyrimidine derivative to construct the core of the final drug molecule.[14] The presence of the 2,4-difluorophenyl group is crucial for the drug's high affinity and inhibitory action against the target enzyme.[7][10]

Workflow: Conceptual Synthesis Pathway for Voriconazole Intermediate

The following diagram illustrates a simplified, conceptual pathway highlighting the role of a 2,4-difluorophenyl precursor in the synthesis of Voriconazole.

Caption: Conceptual workflow for Voriconazole synthesis.

Other Medicinal Chemistry Applications:

-

Kinase Inhibitors: Difluorobenzaldehydes are used to synthesize complex aromatic scaffolds for epidermal growth factor receptor (EGFR) kinase inhibitors, which are targets in cancer therapy.[8][15][16]

-

PET Imaging Agents: The introduction of Fluorine-18, a positron-emitting isotope, into molecules derived from difluorobenzaldehydes allows for their use as radiotracers in Positron Emission Tomography (PET) imaging, a powerful diagnostic tool.[17][18][19][20]

-

Anti-inflammatory Agents: 3,4-Difluorobenzaldehyde is a valuable intermediate in the production of various anti-inflammatory drugs.[9]

Materials Science

The unique electronic properties conferred by fluorine make difluorobenzaldehydes valuable precursors for advanced materials.

-

Liquid Crystals (LCs): The incorporation of fluorine atoms into organic molecules is a well-established strategy for tuning the dielectric anisotropy and mesomorphic properties of liquid crystals used in display technologies.[21][22][23] Schiff base liquid crystals can be synthesized via the condensation of a difluorobenzaldehyde (e.g., 2,6-difluorobenzaldehyde) with a suitable aniline derivative.[21] The difluoro-substitution pattern significantly influences the molecular conformation and dipole moments, leading to materials with tailored characteristics for advanced displays.[21][23]

-

Fluorinated Polymers: Difluorobenzaldehydes can serve as intermediates in the production of fluorinated polymers. These polymers often exhibit enhanced thermal stability, chemical resistance, and low surface energy, making them suitable for specialized coatings, films, and adhesives.[5][24]

Agrochemicals

Difluorobenzaldehydes are also important building blocks in the synthesis of modern pesticides and herbicides. The inclusion of fluorine can enhance the biological efficacy and stability of these agrochemicals.[9][25] 3,4-Difluorobenzaldehyde, in particular, is used in the development of effective crop protection products that can have a more targeted action and potentially reduced environmental impact.[9][25]

Key Synthetic Transformations & Protocols

The enhanced electrophilicity of the aldehyde carbon in difluorobenzaldehydes makes them ideal substrates for a variety of carbon-carbon bond-forming reactions.

The Knoevenagel Condensation

This is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to form an α,β-unsaturated product.[26] The electron-withdrawing fluorine atoms facilitate this reaction.[3] These unsaturated products are valuable intermediates for pharmaceuticals.[27]

Experimental Protocol: Knoevenagel Condensation of 2,4-Difluorobenzaldehyde with Malononitrile

-

Objective: To synthesize (2,4-difluorobenzylidene)malononitrile, a common synthetic intermediate.

-

Reagents & Materials:

-

2,4-Difluorobenzaldehyde (10 mmol, 1.42 g)

-

Malononitrile (10 mmol, 0.66 g)

-

Piperidine (catalyst, ~0.5 mmol, 50 µL)

-

Ethanol (solvent, 20 mL)

-

Round-bottom flask, magnetic stirrer, reflux condenser

-

-

Procedure:

-

To a 50 mL round-bottom flask, add 2,4-difluorobenzaldehyde, malononitrile, and ethanol.

-

Stir the mixture at room temperature to dissolve the solids.

-

Add the piperidine catalyst to the solution. A mild exotherm may be observed, and the product may begin to precipitate.

-

Stir the reaction mixture vigorously at room temperature for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove unreacted starting materials.[27]

-

Dry the purified product under vacuum.

-

-

Self-Validation & Causality: The use of a weak base like piperidine is sufficient to deprotonate the highly acidic malononitrile.[3] The enhanced electrophilicity of the difluorobenzaldehyde ensures a rapid reaction at room temperature. The product is typically a stable, crystalline solid that precipitates from the ethanol solution, simplifying purification.

The Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes using a phosphonium ylide (Wittig reagent).[28][29][30] This reaction is highly reliable for creating a C=C double bond specifically at the location of the carbonyl group.[1]

Workflow: Wittig Olefination of 2,4-Difluorobenzaldehyde

Caption: General workflow for a Wittig reaction.

Conclusion

Difluorobenzaldehydes are not merely reagents but are strategic tools in the arsenal of the modern research scientist. Their unique, fluorine-imparted properties facilitate access to complex molecular architectures that are central to advancements in medicine, materials, and agriculture. Understanding the distinct reactivity of each isomer and mastering key transformations like the Knoevenagel condensation and Wittig reaction enables researchers to innovate and develop novel compounds with tailored functions. As the demand for sophisticated, high-performance molecules continues to grow, the importance and application range of difluorobenzaldehydes are set to expand even further.

References

- 1. benchchem.com [benchchem.com]

- 2. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [guidechem.com]

- 7. Design, synthesis and antifungal evaluation of 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. chemimpex.com [chemimpex.com]

- 10. benchchem.com [benchchem.com]

- 11. CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene - Google Patents [patents.google.com]

- 12. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Process For Synthesis Of Voriconazole [quickcompany.in]

- 14. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]

- 15. dovepress.com [dovepress.com]

- 16. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]

- 17. Fluoroalkyl derivatives of dihydrotetrabenazine as positron emission tomography imaging agents targeting vesicular monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chemistry for Positron Emission Tomography: Recent Advances in 11C-, 18F-, 13N- and 15O-labeling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sciencebusiness.net [sciencebusiness.net]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. biointerfaceresearch.com [biointerfaceresearch.com]

- 24. chemimpex.com [chemimpex.com]

- 25. nbinno.com [nbinno.com]

- 26. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 27. benchchem.com [benchchem.com]

- 28. Wittig Reaction [organic-chemistry.org]

- 29. Wittig reaction - Wikipedia [en.wikipedia.org]

- 30. adichemistry.com [adichemistry.com]

4-(3,5-Difluorophenyl)benzaldehyde: A Technical Guide to a Versatile Synthetic Building Block

Abstract

This technical guide provides an in-depth exploration of 4-(3,5-Difluorophenyl)benzaldehyde, a pivotal building block in modern organic synthesis. The strategic placement of two fluorine atoms on the terminal phenyl ring imparts unique electronic properties, enhancing metabolic stability and binding affinity in derivative molecules. This guide details the compound's physicochemical properties, provides validated synthetic protocols for its preparation via Suzuki-Miyaura coupling, and outlines its application in cornerstone synthetic transformations such as the Wittig reaction and reductive amination. Furthermore, we explore its proven utility in the fields of medicinal chemistry and materials science, supported by detailed experimental procedures and mechanistic insights. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this versatile fluorinated scaffold.

Introduction and Core Concepts

This compound (CAS: 221018-03-7) is a biaryl aromatic aldehyde that has garnered significant attention as a synthetic intermediate.[1] Its structure, featuring a formyl group amenable to a wide array of classical transformations and a 3,5-difluorophenyl moiety, makes it a highly valuable component in the synthesis of complex organic molecules.

The true utility of this building block lies in the synergistic interplay between its two key features:

-

The Aldehyde Handle: The formyl group is a versatile functional group, serving as an electrophilic site for nucleophilic attack. This allows for the construction of carbon-carbon and carbon-nitrogen bonds through well-established reactions, including condensations, olefinations, and reductive aminations.

-

The Difluorophenyl Moiety: The meta-substitution of two fluorine atoms significantly alters the electronic landscape of the adjacent phenyl ring. Fluorine's high electronegativity acts as a powerful electron-withdrawing group, influencing the reactivity of the molecule. In the context of drug discovery, the inclusion of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to biological targets through favorable electrostatic interactions, and modulate lipophilicity (LogP), thereby improving pharmacokinetic profiles.[1]

This combination of a reactive handle and a modulating fluorinated ring makes this compound a sought-after precursor in the pharmaceutical, agrochemical, and advanced materials sectors.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and spectral properties is paramount for its effective use in synthesis.

Physical and Chemical Properties

The key properties of this compound are summarized in the table below. Its moderate lipophilicity (LogP ≈ 3.44) and polar surface area of 17.07 Ų are indicative of a molecule with good potential for interacting with biological systems.[1]

| Property | Value | Source |

| CAS Number | 221018-03-7 | [1] |

| Molecular Formula | C₁₃H₈F₂O | [1] |

| Molecular Weight | 218.20 g/mol | [1] |

| LogP | 3.44 | [1] |

| Polar Surface Area | 17.07 Ų | [1] |

| Boiling Point | 322.8°C at 760 mmHg | N/A |

| Density | 1.248 g/cm³ | N/A |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a distinct singlet for the aldehyde proton (CHO) at approximately 10.0 ppm. The aromatic region will display a complex series of multiplets corresponding to the protons on both phenyl rings.

-

¹³C NMR: The carbon spectrum will feature the characteristic aldehyde carbonyl peak around 190-193 ppm.[1] The carbons directly bonded to fluorine will appear as doublets due to strong one-bond C-F coupling (¹JCF) in the range of 245-255 Hz.[1]

-

¹⁹F NMR: The fluorine NMR will show a single resonance, confirming the presence of the two equivalent fluorine atoms.

-

Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1700-1720 cm⁻¹, which is characteristic of the C=O stretch of an aromatic aldehyde.[1]

Synthesis of the Building Block: The Suzuki-Miyaura Coupling

The most robust and widely employed method for constructing the biaryl scaffold of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. The choice of coupling partners can be either (A) 4-formylphenylboronic acid with 1-bromo-3,5-difluorobenzene or (B) (3,5-difluorophenyl)boronic acid with 4-bromobenzaldehyde. Route A is often preferred due to the commercial availability and stability of the starting materials.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol is based on established conditions for similar biaryl syntheses.

Materials:

-

4-Formylphenylboronic acid (1.1 eq)

-

1-Bromo-3,5-difluorobenzene (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.5 eq)

-

1,2-Dimethoxyethane (DME)

-

Deionized Water

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-3,5-difluorobenzene (1.0 eq), 4-formylphenylboronic acid (1.1 eq), sodium carbonate (2.5 eq), and Pd(PPh₃)₄ (0.03 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed 4:1 mixture of DME and water to the flask. The reaction concentration is typically maintained at 0.1-0.2 M with respect to the limiting reagent.

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Causality and Insights:

-

Catalyst: Pd(PPh₃)₄ is a robust, well-established Pd(0) catalyst for Suzuki couplings. Its four phosphine ligands provide a stable complex that readily initiates the catalytic cycle.

-

Base: Sodium carbonate is a crucial component. It activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step of the catalytic cycle.

-

Solvent System: The DME/water mixture is effective for dissolving both the organic substrates and the inorganic base, creating a homogeneous environment for the reaction to proceed efficiently. Degassing is critical to prevent oxidation of the Pd(0) catalyst to its inactive Pd(II) state.

Core Synthetic Transformations

The aldehyde functionality is the gateway to a vast array of molecular architectures. Below are protocols for two of the most fundamental and powerful transformations utilizing this compound.

The Wittig Reaction: Alkene Synthesis

The Wittig reaction is an indispensable tool for converting aldehydes into alkenes with high regioselectivity. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).

Protocol 2: Synthesis of a Stilbene Derivative via Wittig Reaction

Materials:

-

Benzyltriphenylphosphonium chloride (1.05 eq)

-

Potassium tert-butoxide (t-BuOK) (1.1 eq)

-

This compound (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Ylide Generation: In a flame-dried, three-neck flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.05 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Base Addition: Add potassium tert-butoxide (1.1 eq) portion-wise to the suspension. A deep orange or red color indicates the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes.

-

Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC.

-

Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. The crude product contains the desired alkene and triphenylphosphine oxide. Purification is typically achieved by column chromatography to separate the nonpolar alkene from the more polar phosphine oxide byproduct.

Causality and Insights:

-

Ylide Stability: The choice of base and reaction conditions depends on the stability of the ylide. Non-stabilized ylides (like the one generated from benzyltriphenylphosphonium chloride) are highly reactive and typically favor the formation of (Z)-alkenes under salt-free conditions.

-

Driving Force: The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, which has a bond energy of approximately 130 kcal/mol.

Reductive Amination: Amine Synthesis

Reductive amination is a powerful, often one-pot, method for converting aldehydes into primary, secondary, or tertiary amines. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ by a selective reducing agent.

Protocol 3: One-Pot Synthesis of a Secondary Amine

This protocol uses sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB), a mild and selective reducing agent that is particularly effective for reductive aminations.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.2-1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (optional, catalytic amount)

Procedure:

-

Setup: To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (DCM or DCE).

-

Amine Addition: Add benzylamine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation. A catalytic amount of acetic acid can be added to accelerate this step.

-

Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. The addition may be slightly exothermic.

-

Reaction: Stir the reaction at room temperature for 12-24 hours until the starting aldehyde is consumed (monitor by TLC or LC-MS).

-

Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

-

Extraction and Purification: Separate the organic layer and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting amine by flash column chromatography.

Causality and Insights:

-

Selective Reductant: STAB is the reagent of choice for many one-pot reductive aminations. It is less reactive than sodium borohydride (NaBH₄) and will not readily reduce the starting aldehyde. Its reactivity is tuned to preferentially reduce the protonated imine (iminium ion), which is the key intermediate. This selectivity is crucial for achieving high yields in a one-pot procedure.

-

pH Control: The reaction is often run with a small amount of acetic acid to catalyze imine formation. However, the conditions remain mild enough to prevent significant reduction of the starting aldehyde.

Applications in Drug Discovery and Materials Science

The unique properties conferred by the 3,5-difluorophenyl group make this building block particularly attractive for synthesizing bioactive molecules.

References

The Unseen Architect: A Technical Guide to the Unique Properties of Meta-Difluorophenyl Substituted Compounds

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal and materials chemistry. While the effects of aromatic fluorination are widely appreciated, the nuanced yet profound influence of the substitution pattern is a subject of deeper investigation. This guide provides an in-depth exploration of the unique properties conferred by the meta-difluorophenyl group, a seemingly simple motif that acts as a powerful architect of molecular behavior. We will dissect the distinctive electronic, conformational, and physicochemical characteristics that arise from the 1,3-difluoro substitution pattern, contrasting them with their ortho and para counterparts. This analysis will provide researchers, scientists, and drug development professionals with a framework for leveraging the meta-difluorophenyl group to rationally design molecules with enhanced metabolic stability, modulated acidity/basicity, and specific conformational preferences, ultimately leading to more effective and targeted chemical entities.

The Strategic Advantage of Aromatic Fluorination

The introduction of fluorine into an aromatic ring is a well-established strategy for modulating a molecule's physicochemical and biological properties.[1] The high electronegativity of fluorine, combined with its relatively small van der Waals radius, allows for significant electronic perturbations with minimal steric penalty. Key advantages of incorporating fluorine include:

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic blocking" at a susceptible position can increase a drug's half-life and bioavailability.[2][3]

-

Modulation of Acidity and Basicity (pKa): As a strong electron-withdrawing group, fluorine can lower the pKa of nearby acidic protons or the pKaH of basic nitrogen atoms, influencing a compound's ionization state at physiological pH.[4]

-

Increased Lipophilicity: Fluorination of an aromatic ring generally increases its lipophilicity (logP), which can enhance membrane permeability and target engagement.[5][6]

-

Conformational Control: Fluorine substitution can introduce unique non-covalent interactions and steric effects that influence the preferred conformation of a molecule, impacting its binding to biological targets.[7][8]

While these effects are general to fluorination, the specific substitution pattern—ortho, meta, or para—determines the magnitude and interplay of these properties in a way that can be exploited for fine-tuning molecular design.

The Unique Electronic Signature of the Meta-Difluorophenyl Group

The 1,3- or meta-positioning of two fluorine atoms on a phenyl ring creates a unique electronic landscape that distinguishes it from the ortho and para isomers. This uniqueness stems from the vector summation of the individual C-F bond dipoles.

A Tale of Two Vectors: Dipole Moment and Molecular Electrostatic Potential

In para-difluorobenzene, the two C-F bond dipoles are equal and opposite, resulting in a net molecular dipole moment of zero. In contrast, meta-difluorobenzene possesses a significant molecular dipole moment (approximately 1.55 D) because the bond dipoles are oriented at 120° to each other and do not cancel out.[9] This inherent polarity can have profound effects on a molecule's solubility, crystal packing, and interactions with biological targets.

The molecular electrostatic potential (MESP) map of 1,3-difluorobenzene reveals a distinct pattern of electron density. The fluorine atoms create a region of negative potential, while the hydrogen atoms ortho and para to the fluorines become more electron-deficient (positive potential). This unique charge distribution influences how the molecule participates in non-covalent interactions.

Figure 1: Comparison of the net dipole moments of difluorobenzene isomers.

Influence on Aromatic Reactivity

Fluorine is an electron-withdrawing group via induction but a weak electron-donating group via resonance. In electrophilic aromatic substitution, this makes the difluorophenyl ring deactivated overall. However, the directing effects differ. While ortho and para positions are generally favored by resonance donation from a single fluorine, the meta-difluoro arrangement deactivates the 2, 4, and 6 positions to a similar extent, leading to substitution at the 5-position or potentially a mixture of products depending on the reaction conditions and the nature of the electrophile.[10][11][12] This can be a strategic advantage in synthesis, directing reactions to a specific carbon atom.

Conformational Control and Non-Covalent Interactions

The meta-difluorophenyl group can exert significant control over molecular conformation through a combination of steric and electronic effects.

Torsional Preferences

When attached to a flexible chain or another ring system, the meta-difluorophenyl group can influence the torsional angles to minimize repulsive interactions and maximize favorable ones. The electrostatic repulsion between the fluorine atoms and other electronegative atoms in the molecule can create a higher energy barrier for certain conformations, leading to a more rigid and predictable molecular shape.[7][13][14][15] This conformational rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a receptor.

Unique Non-Covalent Interactions

The electron-deficient regions of the meta-difluorophenyl ring can participate in favorable non-covalent interactions, such as π-stacking and anion-π interactions.[16][17][18] The presence of two fluorine atoms enhances the quadrupole moment of the aromatic ring, making it a better partner for interactions with electron-rich systems. Furthermore, the C-F bond can act as a weak hydrogen bond acceptor. The specific geometry of the meta-difluoro arrangement can lead to unique intramolecular and intermolecular contacts that are not possible with the ortho or para isomers.[19][20]

Figure 2: Factors through which the meta-difluorophenyl group influences molecular conformation and binding.

Physicochemical Properties and Their Application in Drug Discovery

The unique electronic and conformational properties of the meta-difluorophenyl group translate into tangible effects on key physicochemical parameters relevant to drug development.

Modulating Acidity and Basicity (pKa)

The strong inductive electron-withdrawing effect of the two fluorine atoms in the meta position significantly lowers the pKa of acidic functional groups and the pKaH of basic groups attached to or near the ring. This effect is generally more pronounced than for a single fluorine substitution and differs in magnitude compared to the ortho and para isomers due to the different electronic communication with the functional group. For instance, the pKa of 3,5-difluorophenol is lower than that of phenol, 3-fluorophenol, and 4-fluorophenol, indicating a stronger acidic character.[4][18][21][22]

Impact on Lipophilicity (logP)

While aromatic fluorination typically increases lipophilicity, the effect is not simply additive. The significant dipole moment of the meta-difluorophenyl group can lead to a less pronounced increase in logP compared to the non-polar para-difluoro isomer.[5][6][23][24][25] This allows for a more subtle tuning of a molecule's overall lipophilicity, which is crucial for balancing membrane permeability with aqueous solubility.

| Compound | pKa (Phenolic OH) | logP | Dipole Moment (D) |

| Phenol | 9.95 | 1.46 | 1.45 |

| 4-Fluorophenol | 9.81 | 1.80 | 2.18 |

| 3-Fluorophenol | 9.28 | 1.80 | 1.57 |

| 3,5-Difluorophenol | 8.43 | 2.01 | ~1.5 |

| 4-Chlorophenol | 9.38 | 2.39 | 2.29 |

| 3-Chlorophenol | 9.02 | 2.50 | 1.59 |

Table 1: Comparison of pKa, logP, and dipole moments for phenol and its halogenated derivatives. Data compiled from various sources and estimations.

Enhancing Metabolic Stability

The meta-difluorophenyl group is a powerful tool for enhancing metabolic stability. The two strong C-F bonds effectively block oxidation at the 1, 3, and 5 positions of the ring. Furthermore, the electronic deactivation of the ring can slow down metabolism at other positions. This "metabolic switching" can redirect metabolism away from a labile site, leading to a more favorable pharmacokinetic profile.[1][26][27][28] Studies on fluorinated fentanyl analogs have shown that the position of fluorine significantly impacts the metabolic profile.[20]

Figure 3: The meta-difluorophenyl group can block sites of metabolic oxidation.

Applications in Materials Science

Beyond drug discovery, the unique properties of the meta-difluorophenyl group are valuable in materials science. The defined dipole moment and ability to participate in specific non-covalent interactions make it a useful building block for liquid crystals, polymers, and organic electronics.[9] The electronic properties of the meta-difluorophenyl group can be used to tune the HOMO and LUMO energy levels of organic semiconductors, influencing their charge transport properties.

Experimental Protocols

Synthesis of a Key Intermediate: 3,5-Difluoroaniline

3,5-Difluoroaniline is a versatile starting material for introducing the meta-difluorophenyl moiety. One common synthetic route involves the dehalogenation of a more substituted aniline.[29][30][31][32][33]

Protocol: Catalytic Hydrogenation of 2-chloro-3,5-difluoroaniline [29][30]

-

Reaction Setup: To a 500 mL stainless steel autoclave, add 2-chloro-3,5-difluoroaniline (45.4 g, 0.272 mol), 5% palladium on carbon (1.84 g), triethylamine (30.2 g, 0.299 mol), and water (45.4 g).

-

Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to 15 kg/cm ² with hydrogen.

-

Heating and Reaction: Heat the mixture to 100°C and stir for 4 hours.

-

Work-up: Cool the reaction mixture to 50°C. Filter off the palladium catalyst.

-

Extraction: Add a 25% aqueous solution of sodium hydroxide (50 g) to the filtrate. Stir and then allow the layers to separate. Collect the organic (oil) layer.

-

Purification: Distill the organic layer to first remove the triethylamine. Continue the distillation to obtain pure 3,5-difluoroaniline (boiling point ~178°C).

In Vitro Metabolic Stability Assay

This protocol provides a general workflow for comparing the metabolic stability of a compound containing a meta-difluorophenyl group to its non-fluorinated analog using liver microsomes.

Protocol: Microsomal Stability Assay

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a master mix containing liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-warm the master mix at 37°C for 5 minutes.

-

Initiation of Reaction: Add the test compound (final concentration 1 µM) to the master mix to initiate the metabolic reaction. Prepare a parallel incubation without the NADPH regenerating system as a negative control.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Figure 4: A generalized workflow for an in vitro microsomal stability assay.

Conclusion

The meta-difluorophenyl group is far more than a simple structural component; it is a strategic tool for molecular design. Its unique electronic signature, characterized by a significant dipole moment, gives rise to distinct properties that differentiate it from its ortho and para isomers. This translates into predictable effects on pKa, lipophilicity, and non-covalent interactions. For drug discovery professionals, the meta-difluorophenyl moiety offers a reliable method for enhancing metabolic stability and fine-tuning physicochemical parameters to achieve a desired pharmacological profile. In materials science, it provides a means to control molecular organization and electronic properties. By understanding the fundamental principles that govern the behavior of this unique architectural element, researchers can more effectively harness its power to create the next generation of innovative molecules.

References

- 1. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. homework.study.com [homework.study.com]

- 5. researchgate.net [researchgate.net]

- 6. chimia.ch [chimia.ch]

- 7. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacy180.com [pharmacy180.com]

- 9. 1,3-difluorobenzene [stenutz.eu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structures and conformational analysis of a 3 × 3 isomer grid of nine N-(fluorophenyl)pyridinecarboxamides - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 14. scispace.com [scispace.com]

- 15. "Conformational analysis of selected [2.2]heterophanes: A comparison of" by Massimo D. Bezoari and Carly Bourgeois [digitalcommons.cwu.edu]

- 16. Exploring non-covalent interactions in binary aromatic complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploring non-covalent interactions in binary aromatic complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Tuning of non-covalent interactions in molecular complexes of fluorinated aromatic compounds | IDEALS [ideals.illinois.edu]

- 20. Competition between In-Plane vs Above-Plane Configurations of Water with Aromatic Molecules: Non-Covalent Interactions in 1,4-Naphthoquinone-(H2O)1–3 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [PDF] Comparison of different atomic charge schemes for predicting pKa variations in substituted anilines and phenols | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]